molecular formula C26H26F3NO5 B11652597 Diethyl 1-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11652597
M. Wt: 489.5 g/mol
InChI Key: PPBBDBVGYVHRPU-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, ethoxyphenyl, and trifluoromethylphenyl groups attached to a dihydropyridine core. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with 4-ethoxybenzaldehyde in the presence of a base such as sodium ethoxide. This forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 3-(trifluoromethyl)benzaldehyde and ammonium acetate to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the ethyl groups at the 3 and 5 positions of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Large-scale batch reactors are used to carry out the condensation, cyclization, and esterification reactions.

    Continuous Flow Synthesis: Continuous flow reactors are employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential calcium channel blocker for the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.

    Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.

Uniqueness

3,5-DIETHYL 1-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C26H26F3NO5

Molecular Weight

489.5 g/mol

IUPAC Name

diethyl 1-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H26F3NO5/c1-4-33-20-12-10-19(11-13-20)30-15-21(24(31)34-5-2)23(22(16-30)25(32)35-6-3)17-8-7-9-18(14-17)26(27,28)29/h7-16,23H,4-6H2,1-3H3

InChI Key

PPBBDBVGYVHRPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=CC=C3)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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